4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone
Overview
Description
4-Hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone is a hydrazone compound with the molecular formula C14H12N2O2 and a molecular weight of 240.26 g/mol . This compound has gained attention in various fields of research and industry due to its interesting physical and chemical properties, as well as its potential biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine derivatives under specific conditions . One common method involves the condensation reaction between 4-hydroxybenzaldehyde and hydrazine hydrate in the presence of an acid catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced hydrazone derivatives.
Substitution: Substituted hydrazone derivatives.
Scientific Research Applications
4-Hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function . These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A precursor to the hydrazone compound, with similar chemical properties but lacking the hydrazone group.
2-Hydroxybenzaldehyde: An isomer with different chemical and biological properties.
3-Hydroxybenzaldehyde: Another isomer with distinct reactivity and applications.
Uniqueness
4-Hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone is unique due to its hydrazone group, which imparts specific chemical reactivity and biological activity not found in its precursors or isomers. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[[(4-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-5-1-11(2-6-13)9-15-16-10-12-3-7-14(18)8-4-12/h1-10,17-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWBKIBZVTUBQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-23-9 | |
Record name | 4-Hydroxybenzaldehyde 2-[(4-hydroxyphenyl)methylene]hydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5466-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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